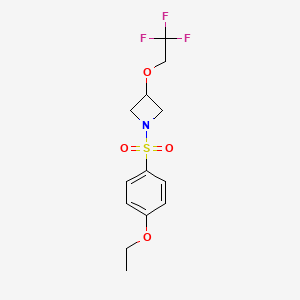

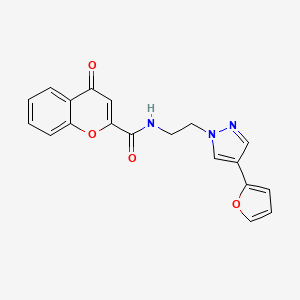

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan derivatives are a group of compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are involved in various chemical reactions and have significant applications in developing materials and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves strategic chemical reactions. For instance, the Diels-Alder cycloaddition reaction has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields. Another method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave radiation .Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and varies based on the specific compound. Investigations into the molecular structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations .Chemical Reactions Analysis

Furan compounds with sulfonyl groups have been explored through various chemical reactions. For example, copper/silver-mediated cascade reactions for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be quite diverse. For a related compound, N-[2-(Furan-2-yl)ethyl]acetamide, it is a solid with a molecular weight of 153.18 .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives have garnered attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . Further investigations into the specific antibacterial mechanisms and potential clinical applications are warranted.

Cardiovascular Research

The compound’s structural features make it suitable for chemical reactions, including the Diels-Alder cycloaddition. Researchers have utilized similar furan-containing compounds for visualizing and studying angiotensin II and AT1 receptors, providing insights into cardiovascular diseases and potential therapeutic targets.

Biomass-Derived Platform Chemicals

Furan platform chemicals (FPCs) derived from biomass play a crucial role in sustainable chemistry. Furfural and 5-hydroxymethylfurfural (HMF) are directly available from biomass. Additionally, 2,5-furandicarboxylic acid, a secondary FPC, has shown promise but faces challenges during large-scale manufacture .

Catalytic Transformations

Researchers have explored the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF) using furan-based compounds. This research contributes to the development of sustainable and bio-based chemical processes .

Anti-Ulcer and Anti-Inflammatory Properties

Furan compounds, including our target molecule, exhibit anti-ulcer and anti-inflammatory properties. These characteristics make them interesting candidates for further investigation in the context of gastrointestinal health and inflammation management .

Potential Anticancer Activity

Furan derivatives have demonstrated anticancer potential. While more research is needed, their unique structure and biological effects warrant exploration as novel agents in cancer therapy .

Safety and Hazards

Direcciones Futuras

Furan derivatives have a wide range of applications in various fields, including materials science and pharmaceuticals. Their synthesis and characterization remain active areas of research, with future directions likely to include the development of new synthetic methods, exploration of their reactivity, and investigation of their potential applications .

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-15-10-18(26-17-5-2-1-4-14(15)17)19(24)20-7-8-22-12-13(11-21-22)16-6-3-9-25-16/h1-6,9-12H,7-8H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKXZTMBXJHVIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2824589.png)

![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)

![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid](/img/structure/B2824602.png)

![1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2824603.png)